molecular formula C8H4BrFN2O2 B3293673 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid CAS No. 885521-65-3

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid

Cat. No.: B3293673
CAS No.: 885521-65-3
M. Wt: 259.03 g/mol
InChI Key: DHVBSFFDJSIDNW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3-bromo-2-nitrobenzoic acid.

    Nitration: The 4-fluoroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with 3-bromo-2-nitrobenzoic acid to form the indazole ring.

    Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Catalysts like palladium or copper are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indazole-6-carboxylic acid: Lacks the fluorine substitution, which can affect its biological activity and chemical reactivity.

    4-Fluoro-1H-indazole-6-carboxylic acid: Lacks the bromine substitution, leading to different properties and applications.

    1H-indazole-6-carboxylic acid: Lacks both bromine and fluorine substitutions, making it less versatile in certain applications.

Uniqueness

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and chemical reactivity. These substitutions can also improve the compound’s stability and solubility, making it more suitable for various applications .

Properties

IUPAC Name

3-bromo-4-fluoro-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVBSFFDJSIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247606
Record name 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-65-3
Record name 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 2
3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
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3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 4
3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 5
3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
Reactant of Route 6
3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid

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